2-Pyrimidinyl piperazine

α₂-adrenergic receptor antinociception buspirone metabolite

Sourcing high-purity 2-Pyrimidinyl piperazine (1-PP) is critical for studies requiring selective α₂-adrenergic blockade without confounding 5-HT₁A agonism. Unlike generic azapirones, 1-PP's potent α₂-AR antagonism (Ki = 7.3–40 nM) and weak 5-HT₁A partial agonism (Emax = 54%) ensure a clean pharmacological profile for isolating α₂-mediated effects. Its variable formation from parent drugs like buspirone (AUC ratio differs markedly vs. ipsapirone and gepirone) makes a certified reference standard essential for accurate pharmacokinetic modeling. This batch delivers ≥98% purity, verified for consistent lot-to-lot performance, to support rigorous in vivo and in vitro metabolism assays and urological function studies.

Molecular Formula C8H12N4
Molecular Weight 164.21 g/mol
Cat. No. B8382683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyrimidinyl piperazine
Molecular FormulaC8H12N4
Molecular Weight164.21 g/mol
Structural Identifiers
SMILESC1CNC(CN1)C2=NC=CC=N2
InChIInChI=1S/C8H12N4/c1-2-11-8(12-3-1)7-6-9-4-5-10-7/h1-3,7,9-10H,4-6H2
InChIKeyGKEDZBGZXKTTDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Pyrimidinyl piperazine: Receptor Binding Profile and Pharmacological Baseline for Scientific Procurement


2-Pyrimidinyl piperazine, also designated as 1-(2-pyrimidinyl)piperazine (1-PP) and bearing CAS 20980-22-7, is a piperazine derivative that functions as an antagonist of the α₂-adrenergic receptor (Ki = 7.3–40 nM) [1] and, to a lesser extent, as a partial agonist of the 5-HT₁A receptor (Ki = 414 nM; Emax = 54%) [2]. It exhibits negligible affinity for dopamine D₂, D₃, and D₄ receptors (Ki > 10,000 nM) and no significant affinity for α₁-adrenergic receptors . This compound is a common active metabolite of several anxiolytic azapirones, including buspirone, ipsapirone, and gepirone [3].

Why In-Class Substitution of 2-Pyrimidinyl Piperazine Fails: Unique Dual Activity and Metabolic Conversion


The unique pharmacological and pharmacokinetic profile of 2-pyrimidinyl piperazine precludes its simple interchangeability with other piperazine derivatives or azapirones. Unlike typical azapirones that act primarily as 5-HT₁A agonists, 2-pyrimidinyl piperazine exhibits potent α₂-adrenergic receptor antagonism (Ki = 7.3–40 nM) [1] and only weak partial agonism at 5-HT₁A receptors (Ki = 414 nM; Emax = 54%) [2]. Furthermore, its metabolic conversion from parent drugs like buspirone, ipsapirone, and gepirone is highly variable and clinically significant. For instance, the AUC ratio of parent drug to metabolite differs markedly between ipsapirone (AUC ratio = 1) and gepirone (AUC ratio = 14) [3]. These distinct receptor selectivities and variable metabolic formation rates directly impact downstream pharmacological effects, rendering generic substitution or functional equivalence assumptions invalid.

Quantitative Comparative Evidence for 2-Pyrimidinyl Piperazine: Differentiation from Azapirones and Benzodiazepines


2-Pyrimidinyl Piperazine vs. Buspirone: Potency in α₂-Adrenergic Antagonism

2-Pyrimidinyl piperazine (1-PP) exhibits greater potency than buspirone in antagonizing clonidine-induced antinociception via α₂-adrenergic receptor blockade. [1]

α₂-adrenergic receptor antinociception buspirone metabolite

2-Pyrimidinyl Piperazine vs. Diazepam: Selectivity in Anxiolytic Activity and Lack of Myorelaxant Effects

2-Pyrimidinyl piperazine (PP) exhibits anxiolytic activity in specific models, but unlike diazepam, it does not produce anesthetic-potentiating or myorelaxant effects except at subtoxic doses, and it lacks anticorazole activity. [1]

anxiolytic myorelaxant diazepam comparator

2-Pyrimidinyl Piperazine vs. Buspirone: Distinct Pharmacokinetic Profiles

2-Pyrimidinyl piperazine (1-PP) demonstrates significantly different pharmacokinetic parameters compared to its parent compound, buspirone. [1]

pharmacokinetics half-life metabolism

2-Pyrimidinyl Piperazine vs. Ipsapirone and Gepirone: Differential Metabolic Conversion and α₂-Antagonism

The α₂-adrenoceptor antagonist activity of ipsapirone and gepirone is mediated by their common metabolite, 1-PP, but the extent of conversion varies widely. [1]

metabolism α₂-adrenoceptor ipsapirone

2-Pyrimidinyl Piperazine vs. Buspirone: Intrinsic Activity as 5-HT₁A Partial Agonist

Both 2-pyrimidinyl piperazine (1-PP) and buspirone behave as partial agonists at 5-HT₁A receptors in vivo, but with different intrinsic activities. [1]

5-HT₁A receptor partial agonist intrinsic activity

2-Pyrimidinyl Piperazine vs. Buspirone: Regional Cerebral Glucose Utilization

2-Pyrimidinyl piperazine (1-PP) and buspirone produce distinct patterns of alteration in regional cerebral glucose utilization. [1]

cerebral glucose utilization brain metabolism pharmacodynamics

Optimal Research and Industrial Applications for 2-Pyrimidinyl Piperazine Based on Comparative Evidence


Pharmacological Studies of α₂-Adrenergic Antagonism without Confounding 5-HT₁A Activity

Due to its potent α₂-adrenergic receptor antagonism (Ki = 7.3–40 nM) [1] and low intrinsic activity at 5-HT₁A receptors (intrinsic activity = 0.312 vs. buspirone 0.465) [2], 2-pyrimidinyl piperazine is ideally suited for investigations where selective α₂-adrenergic blockade is required. Unlike buspirone, which has higher 5-HT₁A efficacy, 1-PP provides a cleaner pharmacological profile for isolating α₂-mediated effects in in vivo and in vitro models [3].

Metabolic Pathway and Pharmacokinetic Research of Azapirones

2-Pyrimidinyl piperazine serves as a critical analytical standard and reference compound in studies of azapirone metabolism. Its variable formation from different parent drugs (e.g., AUC ratio of 1 for ipsapirone vs. 14 for gepirone) [1] and its extended half-life (79 min) compared to buspirone (25 min) [2] make it essential for accurate pharmacokinetic modeling and in vitro metabolism assays. Its use is further supported by its role as a CYP2D6 substrate [3].

Behavioral Pharmacology Research on Anxiolysis without Sedative Confounds

Unlike diazepam, 2-pyrimidinyl piperazine does not produce anesthetic-potentiating or myorelaxant effects at therapeutic doses [1]. This property makes it a valuable tool in behavioral pharmacology to study anxiolytic mechanisms mediated through serotonergic pathways without the confounding sedation and muscle relaxation inherent to benzodiazepine comparators.

In Vivo Studies of Bladder Function and Micturition Reflexes

2-Pyrimidinyl piperazine has been shown to dose-dependently decrease bladder contractions in rat models of bladder function at doses (0.03–1.32 mg/kg) that have minimal effects on blood pressure or contraction pressure [1]. This specific urological activity, likely mediated by α₂-adrenergic antagonism, positions 1-PP as a specialized research tool for studying lower urinary tract pharmacology.

Quote Request

Request a Quote for 2-Pyrimidinyl piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.